(E)-1-(4-BUTOXYPHENYL)-N-(MORPHOLIN-4-YL)METHANIMINE
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Overview
Description
(E)-1-(4-BUTOXYPHENYL)-N-(MORPHOLIN-4-YL)METHANIMINE is an organic compound that features a butoxyphenyl group and a morpholine ring connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BUTOXYPHENYL)-N-(MORPHOLIN-4-YL)METHANIMINE typically involves the condensation reaction between 4-butoxybenzaldehyde and morpholine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The process would include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-BUTOXYPHENYL)-N-(MORPHOLIN-4-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural features.
Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism by which (E)-1-(4-BUTOXYPHENYL)-N-(MORPHOLIN-4-YL)METHANIMINE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-METHOXYPHENYL)-N-(MORPHOLIN-4-YL)METHANIMINE
- (E)-1-(4-ETHOXYPHENYL)-N-(MORPHOLIN-4-YL)METHANIMINE
- (E)-1-(4-PROPOXYPHENYL)-N-(MORPHOLIN-4-YL)METHANIMINE
Uniqueness
(E)-1-(4-BUTOXYPHENYL)-N-(MORPHOLIN-4-YL)METHANIMINE is unique due to the presence of the butoxy group, which can influence its chemical reactivity and physical properties compared to its methoxy, ethoxy, and propoxy analogs. This uniqueness can affect its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
(E)-1-(4-butoxyphenyl)-N-morpholin-4-ylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-3-10-19-15-6-4-14(5-7-15)13-16-17-8-11-18-12-9-17/h4-7,13H,2-3,8-12H2,1H3/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCJSDMPYYZXCB-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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